molecular formula C18H20BFO3 B6321024 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-81-7

2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321024
CAS No.: 2096994-81-7
M. Wt: 314.2 g/mol
InChI Key: IOAMZQMDCCANMF-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: is a boronic ester derivative known for its unique chemical properties and potential applications in various fields of scientific research. This compound features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further connected to a dioxaborinane ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Benzyloxy-3-fluorophenyl Intermediate:

    Cyclization to Form the Dioxaborinane Ring:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

  • Oxidation of the benzyloxy group yields benzyloxy aldehydes or acids.
  • Reduction of the fluorophenyl ring or dioxaborinane ring produces corresponding reduced derivatives.
  • Substitution reactions result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis:

Biology:

Medicine:

    Drug Development:

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The boronic ester group can form covalent bonds with diols and other nucleophiles, leading to the modulation of enzyme activity or receptor function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 4-Benzyloxy-3-fluorophenylboronic acid
  • 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid
  • 4-(Benzyloxy)-3-fluorophenol

Comparison:

  • 4-Benzyloxy-3-fluorophenylboronic acid shares the benzyloxy and fluorophenyl groups but lacks the dioxaborinane ring, making it less versatile in certain synthetic applications.
  • 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid has a similar phenyl structure but differs in the presence of a propanoic acid group instead of the dioxaborinane ring, affecting its reactivity and applications.
  • 4-(Benzyloxy)-3-fluorophenol is a simpler compound with only the benzyloxy and fluorophenyl groups, lacking the additional functional groups present in 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Properties

IUPAC Name

2-(3-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAMZQMDCCANMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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